7-Chloro-2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine
CAS No.: 885527-44-6
Cat. No.: VC6489880
Molecular Formula: C10H12ClNS
Molecular Weight: 213.72
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 885527-44-6 |
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Molecular Formula | C10H12ClNS |
Molecular Weight | 213.72 |
IUPAC Name | 7-chloro-2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine |
Standard InChI | InChI=1S/C10H12ClNS/c1-7-4-5-12-9-6-8(11)2-3-10(9)13-7/h2-3,6-7,12H,4-5H2,1H3 |
Standard InChI Key | AXBYTSPCCHOVFT-UHFFFAOYSA-N |
SMILES | CC1CCNC2=C(S1)C=CC(=C2)Cl |
Introduction
Structural and Chemical Identity
Core Architecture and Nomenclature
The compound’s IUPAC name, 7-chloro-5-methyl-2,3-dihydro-1,5-benzothiazepin-4-one, reflects its bicyclic framework comprising a benzene ring (positions 1–6) fused to a 1,5-thiazepine ring (positions 1, 5–7) . Key structural features include:
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A chlorine atom at position 7 on the benzene ring.
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A methyl group at position 5 on the thiazepine nitrogen.
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A ketone functional group at position 4.
The molecular formula C₁₀H₁₀ClNOS (MW: 227.71 g/mol) was confirmed via high-resolution mass spectrometry . Discrepancies in substituent positioning (e.g., “2-methyl” vs. “5-methyl” in nomenclature) may arise from alternate numbering conventions but are resolved by the canonical SMILES representation: CN1C(=O)CCSC2=C1C=C(C=C2)Cl .
Table 1: Structural Descriptors
Property | Value |
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IUPAC Name | 7-chloro-5-methyl-2,3-dihydro-1,5-benzothiazepin-4-one |
Molecular Formula | C₁₀H₁₀ClNOS |
Molecular Weight | 227.71 g/mol |
SMILES | CN1C(=O)CCSC2=C1C=C(C=C2)Cl |
InChI Key | VKUDNFNYYWAVQR-UHFFFAOYSA-N |
Synthetic Methodologies
Chalcone Cyclization with o-Aminothiophenol
A high-yielding route involves the 1,4-conjugate addition of o-aminothiophenol to chalcones under mild conditions. For example, hexafluoro-2-propanol (HFIP) facilitates cyclization at ambient temperature, achieving yields of 70–85% without requiring harsh acids/bases . This method’s efficiency stems from HFIP’s dual role in activating the chalcone’s Michael acceptor site and stabilizing intermediates via hydrogen bonding .
Table 2: Representative Synthesis of 1,5-Benzothiazepines
Step | Reactants | Conditions | Yield |
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1 | p-Methylacetophenone + aryl aldehyde | NaOH/EtOH, 25°C, 2–3 h | 85–90% |
2 | Chalcone + o-aminothiophenol | HFIP, reflux, 3–4 h | 70–85% |
PEG-400-Mediated Green Synthesis
Polyethylene glycol-400 (PEG-400) serves as a recyclable solvent for one-pot benzothiazepine synthesis, achieving >95% yields in <1 hour . Bleaching clay acts as a heterogeneous catalyst, promoting cyclization while minimizing byproducts. This method aligns with green chemistry principles, avoiding volatile organic solvents .
Pharmacological Activities
Cytotoxic Activity Against Cancer Cell Lines
Benzothiazepines with halogenated aryl groups exhibit potent anticancer properties. In Hep G-2 (liver cancer) and DU-145 (prostate cancer) cells, derivatives like 2c (7-chloro-4-fluorophenyl analog) showed IC₅₀ values of 3.29 ± 0.15 µM and 15.42 ± 0.16 µM, respectively, outperforming methotrexate (IC₅₀ = 4.68 ± 0.17 µM in Hep G-2) . The methyl group at position 5 enhances membrane permeability, while the chloro substituent augments target binding via hydrophobic interactions .
Table 3: Cytotoxicity of Selected 1,5-Benzothiazepines
Compound | Substituent | Hep G-2 IC₅₀ (µM) | DU-145 IC₅₀ (µM) |
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2c | 7-Cl, 4-F-C₆H₄ | 3.29 ± 0.15 | 15.42 ± 0.16 |
MTX | Methotrexate | 4.68 ± 0.17 | 21.96 ± 0.15 |
α-Glucosidase Inhibition
2,3-Dihydro-1,5-benzothiazepines demonstrate anti-diabetic potential by inhibiting α-glucosidase, with 2B and 3B showing binding energies of −9.53 kcal/mol and −8.83 kcal/mol against enzyme 3AJ7 . The thiazepine ring’s nitrogen forms hydrogen bonds with catalytic residues (e.g., Lys156), while aryl groups engage in π–π stacking with Tyr72 .
Computational Insights
Molecular Docking Studies
Docking simulations reveal that chloro and methyl substituents optimize interactions with kinase domains. For glycogen synthase kinase-3β (GSK-3β), the chloro group occupies a hydrophobic pocket near Val135, while the methyl group stabilizes the N-lobe via van der Waals contacts . Similarly, in human adenosine kinase, the ketone oxygen hydrogen-bonds with Asp161, critical for ATP-competitive inhibition .
ADMET Profiling
Predictive models indicate favorable pharmacokinetics:
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Lipophilicity (LogP): 2.85 (optimal range: 2–3.5)
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Blood-Brain Barrier Permeability: High (CNS activity likely)
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Hepatotoxicity: Low (therapeutic index >10)
Future Directions
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Isomer-Specific Activity Studies: Clarify the pharmacological differences between 2-methyl and 5-methyl regioisomers.
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Targeted Drug Delivery: Develop nanoparticle formulations to enhance bioavailability.
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Mechanistic Elucidation: Conduct transcriptomic profiling to identify downstream signaling pathways.
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